2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-14-23-19-8-4-2-6-17(19)21(26)25(14)16-12-10-15(11-13-16)24-29(27,28)20-9-5-3-7-18(20)22/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWRLXMQUPJFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide (CAS Number: 898439-05-9) is a compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H16ClN3O3S, with a molecular weight of 425.9 g/mol. The structure features a sulfonamide moiety, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O3S |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 898439-05-9 |
The biological activity of the compound is primarily attributed to its inhibition of cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Inhibiting COX-2 can lead to reduced inflammation and pain relief.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant COX-2 inhibitory activity. For instance, a study demonstrated that derivatives with sulfonamide groups showed up to 47.1% inhibition at a concentration of 20 µM in COX-2 assays .
Antioxidant Activity
In addition to anti-inflammatory effects, some studies have highlighted the antioxidant properties of quinazoline derivatives. The presence of the quinazoline ring contributes to free radical scavenging activity, which can protect cells from oxidative stress .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects for compounds within this class. For example, certain derivatives have shown acetylcholinesterase inhibitory activity, indicating possible applications in neurodegenerative diseases .
Case Studies
- In Vitro Studies :
- Acute Toxicity Studies :
Scientific Research Applications
The compound is primarily investigated for its potential as an anticancer agent . Quinazolinone derivatives have shown promising results in inhibiting specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can inhibit the activity of kinases and other enzymes critical for tumor growth and metastasis .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of quinazolinones exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the quinazolinone core can enhance therapeutic efficacy .
Biological Research Applications
In biological research, this compound serves as a valuable tool for investigating the mechanisms of action of quinazolinone derivatives. Researchers utilize it to explore interactions with biological targets such as receptors and enzymes. The ability to modify its structure allows scientists to study structure-activity relationships (SAR) effectively.
Example: Enzyme Inhibition Studies
Research has shown that certain quinazolinone derivatives can act as potent inhibitors of specific enzymes involved in inflammatory pathways. For example, a derivative similar to 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide was found to inhibit COX enzymes, which are crucial for prostaglandin synthesis during inflammation .
Pharmaceutical Development
The compound is also a lead molecule in the development of new drugs targeting various diseases, including cancer and inflammatory disorders. Its structural features allow for further modifications that can enhance bioavailability and selectivity towards specific targets.
Drug Development Pipeline
Several pharmaceutical companies are exploring quinazolinone derivatives in their drug development pipelines. The structural diversity offered by compounds like this compound makes them ideal candidates for further optimization and clinical trials .
Comparison with Similar Compounds
Analogs from the 1a-f Series ()
The compound is structurally analogous to the 1a-f series (Fig. 1 in ), which includes derivatives with varying substituents (X) on the benzene-sulfonamide moiety. A comparison is outlined below:
| Compound | Substituent (X) | Key Structural Features | Hypothesized Impact |
|---|---|---|---|
| 1a | H | No electron-withdrawing group | Lower binding affinity due to reduced polarity |
| 1b | CH₃ | Electron-donating methyl group | Increased lipophilicity, potential metabolic stability |
| 1c | OCH₃ | Methoxy group (moderate electron-withdrawing) | Enhanced solubility and moderate binding |
| 1d | Br | Bromine (bulky, electron-withdrawing) | Steric hindrance may reduce target interaction |
| 1e | Cl | Target compound (2-chloro) | Optimal balance of polarity and steric effects |
| 1f | (C=O)OCH₂CH₃ | Ethoxycarbonyl group | High steric bulk; potential prodrug functionality |
Key Observations :
Sulfonamide-Based Agrochemicals ()
The compound shares structural motifs with sulfonamide herbicides and pesticides:
| Compound | Structure | Use | Key Differences from Target Compound |
|---|---|---|---|
| Chlorsulfuron | Triazinyl-amino-sulfonamide | Herbicide | Triazine ring instead of quinazolinone |
| Triflumuron | Benzamide-sulfonamide hybrid | Insecticide | Urea linkage; lacks heterocyclic core |
| Propachlor | Chloroacetamide-sulfonamide | Herbicide | Acetamide group; simpler structure |
Key Observations :
- The target compound’s dihydroquinazolinone core distinguishes it from classical sulfonamide agrochemicals, which often prioritize simpler scaffolds for cost-effective synthesis .
- The chloro substituent is a common feature in both medicinal and agrochemical sulfonamides, suggesting broad utility in molecular design.
Chromenone and Pyrazolopyrimidine Derivatives ()
- The target compound’s lack of fluorinated groups may reduce metabolic stability compared to fluorinated derivatives in .
Research Implications and Limitations
- Synthetic Challenges: The dihydroquinazolinone-sulfonamide scaffold requires multi-step synthesis, as inferred from ’s complex procedures.
- Data Gaps: No explicit biological or crystallographic data for the target compound are provided in the evidence. Structural comparisons rely on inferred trends from analogous systems.
- Opportunities : Exploration of 1a-f derivatives () could reveal structure-activity relationships (SAR) for optimizing target affinity or solubility.
Preparation Methods
Anthranilic Acid Derivatives
The quinazolinone core originates from anthranilic acid (2 ), which undergoes cyclization with acetic anhydride (3 ) to form benzoxazinone (4 ) under reflux conditions. This intermediate reacts with substituted anilines (5a–f ) in glacial acetic acid to yield 2-methyl-3-phenyl-4(3H)-quinazolinones (6a–f ). For the target compound, 4-aminophenyl derivatives are critical, requiring protection of the aniline nitrogen during subsequent sulfonylation steps.
Sulfonamide Precursors
4-Formylbenzenesulfonamide (7 ) is synthesized via diazotization of sulfanilamide (8 ), followed by Sandmeyer reaction to introduce a nitrile group (10 ) and reduction to the aldehyde. Chlorosulfonation of intermediates using chlorosulfonic acid generates reactive sulfonyl chloride species, which are amidated with ammonia or primary amines to install the sulfonamide moiety.
Stepwise Synthesis of the Target Compound
Quinazolinone Core Formation
A mixture of 2-methyl-3-phenyl-4(3H)-quinazolinone (6a ; 5 mmol) and 4-formylbenzenesulfonamide (7 ; 5.5 mmol) in glacial acetic acid undergoes condensation at 100°C for 6–7 hours, facilitated by anhydrous sodium acetate. The aldehyde group in 7 reacts with the methyl group at position 2 of the quinazolinone, forming an ethenyl bridge via Knoevenagel condensation. This step achieves 78–85% yield, with purity confirmed by TLC monitoring.
Sulfonylation and Chlorination
The intermediate from Step 2.1 is treated with chlorosulfonic acid (2 eq) at 0–5°C for 2 hours to introduce the sulfonyl chloride group. Subsequent amidation with 2-chloroaniline in tetrahydrofuran (THF) at room temperature for 12 hours yields the target sulfonamide. Regioselective chlorination at the benzene ring is achieved using in dichloromethane, with catalytic enhancing electrophilic substitution.
Catalytic and Solvent-Free Methodologies
Organocatalytic C–C Bond Cleavage
Li et al. demonstrated that phosphorous acid () catalyzes the cyclo-condensation of 2-aminobenzamides (4 ) with β-ketoesters (5 ) at 50°C, yielding quinazolinones in 86–95% efficiency. This method avoids metal catalysts and reduces side products, making it suitable for scaling the target compound’s synthesis.
Microwave-Assisted Synthesis
Lee et al. utilized dimethyl sulfoxide (DMSO) as a carbon source under microwave irradiation (150°C, 2 hours) with DABCO and to construct quinazolinones. Applied to the target molecule, this approach reduces reaction time from 12 hours to 30 minutes, albeit with moderate yields (47–72%) due to electron-withdrawing group sensitivity.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol improves purity to >98%, as verified by HPLC (C18 column, acetonitrile/water 70:30).
Spectroscopic Confirmation
-
-NMR (500 MHz, DMSO-): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 4.12 (s, 2H, CH), 2.45 (s, 3H, CH).
-
-NMR : δ 167.5 (C=O), 152.3 (C–SO), 138.7–115.4 (aromatic carbons), 44.8 (CH), 21.3 (CH).
Yield Optimization and Reaction Kinetics
Temperature and Solvent Effects
Elevating the reaction temperature from 25°C to 50°C in -catalyzed reactions increases yields by 15–20%. Polar protic solvents (e.g., ethanol) enhance nucleophilicity of the amide nitrogen, whereas aprotic solvents (e.g., DMF) decrease yields due to poor solubility of intermediates.
Catalytic Efficiency
Comparative studies show outperforms CSA (camphorsulfonic acid) in reducing reaction time (4 hours vs. 8 hours) for quinazolinone formation. The use of SBA-Pr-SOH in solvent-free conditions achieves 90% yield in one-pot syntheses but is limited by substrate scope.
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the quinazolinone core and coupling with a chlorobenzene sulfonamide group. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Side reactions, such as over-sulfonylation, require monitoring via TLC or HPLC.
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : - and -NMR confirm regiochemistry of the quinazolinone ring and sulfonamide linkage. Aromatic protons typically appear as multiplet clusters at δ 7.0–8.5 ppm, while the quinazolinone carbonyl resonates near δ 165 ppm in -NMR .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) with mass accuracy <5 ppm.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and dihedral angles between the sulfonamide and quinazolinone moieties .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays (IC determination).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
- Solubility : Pre-screen in PBS (pH 7.4) to assess bioavailability; DMSO stock solutions <1% v/v to avoid solvent interference .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, replacing THF with acetonitrile increased coupling efficiency by 15% in sulfonamide formation .
- Continuous Flow Reactors : Reduce reaction time from 24h to 2h for oxidation steps, minimizing byproduct formation .
- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Meta-analysis : Compare IC values across cell lines using ANOVA to identify cell-type-specific effects. For example, discrepancies in anti-proliferative activity may arise from differential expression of target receptors .
- Off-target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify unintended interactions.
- Metabolite Screening : LC-MS/MS to detect degradation products in cell lysates that may interfere with assays .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinazolinone stacking with kinase ATP pockets).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability; RMSD <2 Å indicates stable complexes.
- QSAR Models : CoMFA/CoMSIA on analogs to correlate substituent electronegativity (e.g., chloro vs. nitro groups) with inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
